2-bromo-N-(4-chlorophenyl)propanamide
Overview
Description
2-Bromo-N-(4-chlorophenyl)propanamide is a biochemical used for proteomics research . Its molecular formula is C9H9BrClNO and has a molecular weight of 262.53 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . There is a twist between the mean plane of the amide group and the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C9H9BrClNO and a molecular weight of 262.53 .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a related compound, has been analyzed through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction. This compound has been demonstrated to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antimicrobial and Antimycotic Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which are structurally similar to 2-bromo-N-(4-chlorophenyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities. The compounds showed promising results against various microbial strains (Baranovskyi et al., 2018).
Nonlinear Optical Properties
N-(2-Chlorophenyl)-(1-Propanamide), a compound similar to this compound, has been studied for its potential in nonlinear optical applications. Its crystals were grown and characterized, showing transparency and suitable dimensions for optical applications (Prabhu & Rao, 2000); (Prabhu et al., 2001).
Dielectric and Optical Properties
N-(2 chlorophenyl)-(1-propanamide) has been investigated for its structural, dielectric, and optical properties. These studies are crucial for understanding the material's suitability in various technological applications (Srinivasan et al., 2006).
Electronic and Non-Linear Optical (NLO) Properties
Related compounds, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, have been synthesized and analyzed for their electronic and NLO properties, providing insights into the potential applications of similar compounds in electronic devices (Nazeer et al., 2020).
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYBWXZHGUNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506481 | |
Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-25-5 | |
Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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